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Compound of Interest

Compound Name:
4-Bromo-2-chloro-5-fluorobenzoic

acid

Cat. No.: B065185 Get Quote

An In-depth Technical Guide to 4-Bromo-2-
chloro-5-fluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals

Abstract
4-Bromo-2-chloro-5-fluorobenzoic acid, a halogenated aromatic carboxylic acid, serves as a

crucial building block in the synthesis of a variety of complex organic molecules. Its unique

substitution pattern offers multiple reactive sites, making it a valuable intermediate in the

development of novel pharmaceuticals and agrochemicals. This technical guide provides a

comprehensive overview of the known properties, synthesis, and potential applications of this

compound, with a focus on its role in medicinal chemistry.

Chemical and Physical Properties
4-Bromo-2-chloro-5-fluorobenzoic acid is a solid at room temperature, with its physical and

chemical characteristics summarized in the tables below. These properties are essential for its

handling, storage, and application in synthetic chemistry.
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Identifier Value

CAS Number 177480-81-8

Molecular Formula C₇H₃BrClFO₂

Molecular Weight 253.45 g/mol

IUPAC Name 4-Bromo-2-chloro-5-fluorobenzoic acid

SMILES O=C(O)c1cc(F)c(Br)cc1Cl

InChI
InChI=1S/C7H3BrClFO2/c8-5-2(9)1-

4(7(11)12)6(10)3-5/h1,3H,(H,11,12)

Physical Property Value Source

Melting Point 150-153 °C [1]

Boiling Point 314.5 °C (Predicted) [1]

Density 1.887 g/cm³ (Predicted) [2]

Synthesis and Purification
While a specific, detailed published synthesis protocol for 4-Bromo-2-chloro-5-fluorobenzoic
acid is not readily available in open-access literature, its synthesis can be inferred from

established methods for analogous halogenated benzoic acids. A potential synthetic route

could involve the oxidation of a corresponding toluene derivative, such as 4-bromo-2-chloro-5-

fluorotoluene.

Postulated Synthesis Workflow
A plausible synthetic pathway is outlined below. This workflow is based on common organic

chemistry transformations.

4-Bromo-2-chloro-5-fluorotoluene Oxidation
(e.g., KMnO4, H2CrO4)

 4-Bromo-2-chloro-5-fluorobenzoic acid Purification
(Recrystallization)

 Pure Product 
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Figure 1. A potential synthetic workflow for 4-Bromo-2-chloro-5-fluorobenzoic acid.

General Experimental Protocol for Oxidation of a
Toluene Derivative
The following is a generalized experimental protocol for the oxidation of a substituted toluene to

the corresponding benzoic acid, which could be adapted for the synthesis of the title

compound.

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, dissolve the starting material (e.g., 4-bromo-2-chloro-5-fluorotoluene) in a suitable

solvent system, such as a mixture of pyridine and water.

Addition of Oxidant: While stirring, slowly add the oxidizing agent (e.g., potassium

permanganate) in portions to control the exothermic reaction.

Reaction: Heat the reaction mixture to reflux for several hours until the reaction is complete,

as monitored by thin-layer chromatography (TLC).

Work-up: Cool the mixture to room temperature and filter to remove manganese dioxide.

Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

Purification: Collect the crude product by filtration and purify by recrystallization from an

appropriate solvent (e.g., ethanol/water) to yield the pure 4-bromo-2-chloro-5-
fluorobenzoic acid.

Spectral Data
While experimental spectra for 4-Bromo-2-chloro-5-fluorobenzoic acid are not widely

available in public databases, the expected spectral characteristics can be predicted based on

its structure.

¹H NMR: The proton NMR spectrum is expected to show two aromatic protons, likely

appearing as doublets or doublet of doublets, with chemical shifts influenced by the

surrounding halogen atoms.
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¹³C NMR: The carbon NMR spectrum would display seven distinct signals: one for the

carboxylic acid carbon and six for the aromatic carbons, each with a unique chemical shift

due to the varied electronic environments created by the halogen substituents.

FT-IR: The infrared spectrum will be characterized by a broad O-H stretching band for the

carboxylic acid group (around 2500-3300 cm⁻¹), a strong C=O stretching vibration (around

1700 cm⁻¹), and various C-C and C-H aromatic stretching and bending vibrations. The C-Br,

C-Cl, and C-F stretching vibrations would appear in the fingerprint region.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the

molecular weight of the compound (253.45 g/mol ), with a characteristic isotopic pattern due

to the presence of bromine and chlorine atoms.

Applications in Research and Drug Development
Halogenated benzoic acids are valuable intermediates in medicinal chemistry due to their

ability to participate in various coupling reactions and their influence on the pharmacokinetic

and pharmacodynamic properties of the final drug molecule.

Role as a Synthetic Intermediate
4-Bromo-2-chloro-5-fluorobenzoic acid can serve as a precursor for the synthesis of more

complex molecules through reactions targeting its carboxylic acid group or the aromatic ring.
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fluorobenzoic acid
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Figure 2. Potential synthetic transformations of 4-Bromo-2-chloro-5-fluorobenzoic acid.

Potential Biological Activities
While specific biological studies on 4-Bromo-2-chloro-5-fluorobenzoic acid are limited,

related halogenated aromatic compounds have been investigated for various therapeutic

applications. The presence of halogen atoms can enhance the lipophilicity of a molecule,

potentially improving its cell membrane permeability and interaction with biological targets.

Research on similar structures suggests potential for:

Antimicrobial Activity: Halogenated compounds have been explored for their antibacterial

and antifungal properties.

Anticancer Activity: Many small molecule kinase inhibitors and other anticancer agents

incorporate halogenated aromatic moieties.

Further research is required to elucidate the specific biological activities and potential signaling

pathway interactions of 4-Bromo-2-chloro-5-fluorobenzoic acid and its derivatives.

Safety and Handling
4-Bromo-2-chloro-5-fluorobenzoic acid should be handled with care in a well-ventilated

laboratory, following standard safety procedures for chemical reagents.

Hazard Statement Precautionary Statement

H315: Causes skin irritation.
P261: Avoid breathing

dust/fume/gas/mist/vapors/spray.

H319: Causes serious eye irritation.
P280: Wear protective gloves/protective

clothing/eye protection/face protection.

H335: May cause respiratory irritation.

P305+P351+P338: IF IN EYES: Rinse

cautiously with water for several minutes.

Remove contact lenses, if present and easy to

do. Continue rinsing.

Conclusion
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4-Bromo-2-chloro-5-fluorobenzoic acid is a valuable chemical intermediate with significant

potential in synthetic and medicinal chemistry. Its polysubstituted aromatic ring provides a

versatile scaffold for the construction of novel compounds with potential biological activities.

While detailed experimental data for this specific compound is not extensively documented in

public sources, this guide provides a foundational understanding of its properties and potential

applications based on available information and analogies to related structures. Further

research into its synthesis, reactivity, and biological profile is warranted to fully explore its utility

in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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